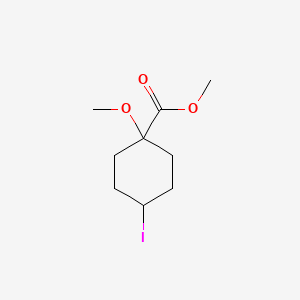

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester

CAS No.: 2097133-18-9

Cat. No.: VC16496583

Molecular Formula: C9H15IO3

Molecular Weight: 298.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097133-18-9 |

|---|---|

| Molecular Formula | C9H15IO3 |

| Molecular Weight | 298.12 g/mol |

| IUPAC Name | methyl 4-iodo-1-methoxycyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3 |

| Standard InChI Key | XNIKLHLHHWFCPQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CCC(CC1)I)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is systematically named methyl 4-iodo-1-methoxycyclohexane-1-carboxylate . Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH) and a methyl ester (-COOCH) at the 1-position of the cyclohexane ring, with an iodine atom at the 4-position. The compound’s canonical SMILES string, , further clarifies its connectivity.

Molecular Geometry and Stereochemistry

The cyclohexane ring adopts a chair conformation, minimizing steric strain. Quantum mechanical calculations predict that the 1-methoxy and 1-carboxylate groups occupy equatorial positions to reduce 1,3-diaxial interactions, while the 4-iodo substituent may adopt either axial or equatorial orientation depending on reaction conditions . X-ray crystallography data is unavailable, but analogous cyclohexane derivatives suggest a bond angle of approximately 109.5° for the tetrahedral carbon centers .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 298.12 g/mol | |

| InChI Key | XNIKLHLHHWFCPQ-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 35.5 Ų |

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, patent US8143442B2 outlines methods for analogous cyclohexanecarboxylates . A plausible route involves:

-

Iodination of 1-Methoxycyclohexanecarboxylic Acid: Electrophilic iodination using and in acidic media.

-

Esterification: Treatment with methyl chloride or dimethyl carbonate in the presence of a base (e.g., KCO) to form the methyl ester .

Microreactor technology, as described in , could enhance yield by optimizing mixing efficiency and reaction time (e.g., 12-second contact time for intermediate steps).

Reaction Kinetics and Optimization

Key parameters from analogous syntheses include:

-

Temperature: 20–30°C for iodination to prevent iodine sublimation .

-

pH Control: Adjustment to 12.5–13 using NaOH ensures deprotonation of intermediates .

-

Solvent Systems: Tetrahydrofuran or dichloromethane for improved solubility of iodine .

Physicochemical Properties

Spectral Characteristics

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 298.12 with characteristic isotopic patterns for iodine (1:1 ratio for and ).

Thermodynamic Data

Comparisons with methyl cyclohexanecarboxylate (CAS 4630-82-4) suggest:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The iodine atom serves as a versatile handle for cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling: Replacement of iodine with aryl boronic acids to form biaryl structures .

-

Nucleophilic Substitution: Reaction with amines or thiols to generate sulfur- or nitrogen-containing analogs.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume